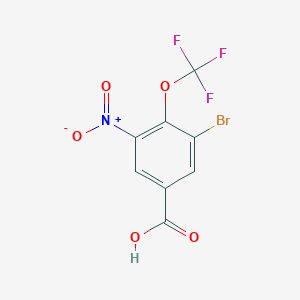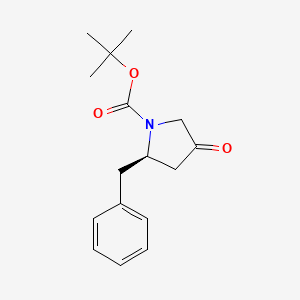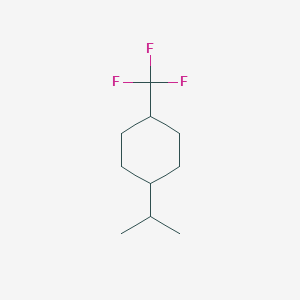
trans-1-Isopropyl-4-trifluoromethyl-cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1-Isopropyl-4-trifluoromethyl-cyclohexane: is an organic compound characterized by a cyclohexane ring with an isopropyl group and a trifluoromethyl group attached at the 1 and 4 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Isopropyl-4-trifluoromethyl-cyclohexane typically involves the trifluoromethylation of a suitable cyclohexane precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions, such as the use of trifluoromethyl iodide (CF3I) and a radical initiator under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: trans-1-Isopropyl-4-trifluoromethyl-cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or ethyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted cyclohexane derivatives.
科学的研究の応用
Chemistry: In chemistry, trans-1-Isopropyl-4-trifluoromethyl-cyclohexane is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new materials and catalysts.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine: In medicine, this compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its trifluoromethyl group imparts unique properties, such as increased stability and lipophilicity, making it valuable in various applications.
作用機序
The mechanism of action of trans-1-Isopropyl-4-trifluoromethyl-cyclohexane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The isopropyl group may also contribute to the compound’s overall hydrophobicity, affecting its distribution and interaction within biological systems.
類似化合物との比較
trans-1-Isopropyl-4-methylcyclohexane: Similar in structure but lacks the trifluoromethyl group.
trans-1-Isopropyl-4-chlorocyclohexane: Contains a chlorine atom instead of a trifluoromethyl group.
trans-1-Isopropyl-4-bromocyclohexane: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in trans-1-Isopropyl-4-trifluoromethyl-cyclohexane imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds. These properties make it particularly valuable in applications where enhanced stability and specific interactions are required.
特性
分子式 |
C10H17F3 |
|---|---|
分子量 |
194.24 g/mol |
IUPAC名 |
1-propan-2-yl-4-(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C10H17F3/c1-7(2)8-3-5-9(6-4-8)10(11,12)13/h7-9H,3-6H2,1-2H3 |
InChIキー |
HHCGYESIUPXICQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCC(CC1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12855158.png)
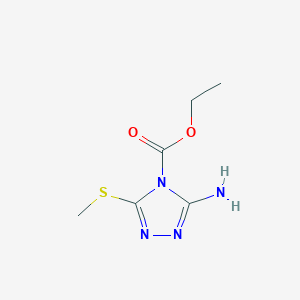

![N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12855179.png)
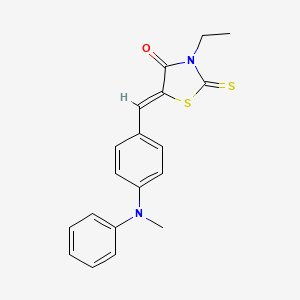
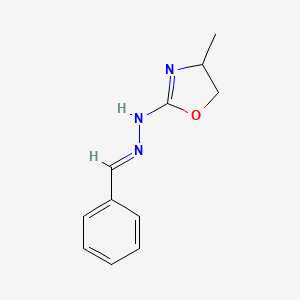
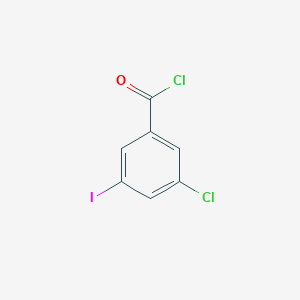
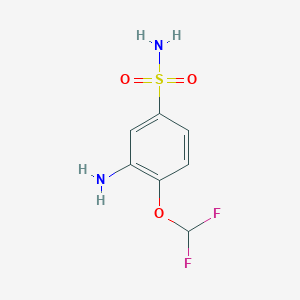
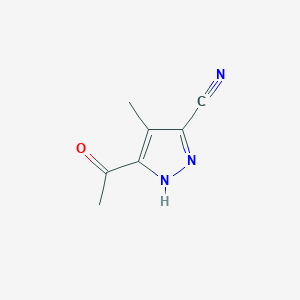

![Methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B12855220.png)
![(2-Bromobenzo[d]oxazol-4-yl)methanol](/img/structure/B12855226.png)
